molecular formula C20H25N3O4S B254780 N-[4-(acetylamino)phenyl]-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide

N-[4-(acetylamino)phenyl]-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide

Katalognummer B254780
Molekulargewicht: 403.5 g/mol
InChI-Schlüssel: KPNKZEPACIFKFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(acetylamino)phenyl]-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide, commonly known as Celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. It was first approved by the US Food and Drug Administration (FDA) in 1998 for the treatment of osteoarthritis, rheumatoid arthritis, and acute pain. Celecoxib is a COX-2 inhibitor, which means that it selectively inhibits the COX-2 enzyme that is responsible for inflammation and pain.

Wirkmechanismus

Celecoxib selectively inhibits the COX-2 enzyme, which is responsible for inflammation and pain. By inhibiting COX-2, Celecoxib reduces the production of prostaglandins, which are responsible for inflammation and pain. Celecoxib also has some inhibitory effect on COX-1, which is responsible for the production of prostaglandins that protect the stomach lining. However, the selectivity of Celecoxib for COX-2 over COX-1 is much greater than that of other N-[4-(acetylamino)phenyl]-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamides, which results in a lower risk of gastrointestinal side effects.
Biochemical and physiological effects:
Celecoxib has been shown to reduce inflammation and pain in various animal models of inflammation and pain. It has also been shown to reduce the growth of cancer cells in vitro and in vivo. Additionally, Celecoxib has been shown to reduce inflammation and oxidative stress in the brain, which may be beneficial in the treatment of Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

Celecoxib has several advantages for lab experiments, including its selectivity for COX-2 over COX-1, which reduces the risk of gastrointestinal side effects. Celecoxib is also relatively easy to synthesize and has a long half-life, which makes it suitable for use in animal studies. However, Celecoxib has some limitations for lab experiments, including its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Zukünftige Richtungen

There are several future directions for the study of Celecoxib. One potential direction is the development of new COX-2 inhibitors that are more selective and have fewer side effects than Celecoxib. Another potential direction is the study of Celecoxib in combination with other drugs for the treatment of cancer and other diseases. Additionally, the study of Celecoxib in animal models of Alzheimer's disease may provide further insights into its potential use in the treatment of this disease.

Synthesemethoden

Celecoxib can be synthesized using a variety of methods, including the reaction of 4-bromo-2-fluoroaniline with 4-methylsulfonylphenylboronic acid, followed by acetylation of the resulting product with acetic anhydride. Another method involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with N-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide, followed by reaction with 4-aminophenylacetic acid.

Wissenschaftliche Forschungsanwendungen

Celecoxib has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of various types of pain, including osteoarthritis, rheumatoid arthritis, and acute pain. Celecoxib has also been studied for its potential use in the prevention and treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, Celecoxib has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to reduce inflammation and oxidative stress in the brain.

Eigenschaften

Produktname

N-[4-(acetylamino)phenyl]-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide

Molekularformel

C20H25N3O4S

Molekulargewicht

403.5 g/mol

IUPAC-Name

N-(4-acetamidophenyl)-4-[methyl-(4-methylphenyl)sulfonylamino]butanamide

InChI

InChI=1S/C20H25N3O4S/c1-15-6-12-19(13-7-15)28(26,27)23(3)14-4-5-20(25)22-18-10-8-17(9-11-18)21-16(2)24/h6-13H,4-5,14H2,1-3H3,(H,21,24)(H,22,25)

InChI-Schlüssel

KPNKZEPACIFKFW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CCCC(=O)NC2=CC=C(C=C2)NC(=O)C

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CCCC(=O)NC2=CC=C(C=C2)NC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.